molecular formula C13H15F2NO2 B1382397 Benzyl (2,2-difluorocyclopentyl)carbamate CAS No. 1934962-92-1

Benzyl (2,2-difluorocyclopentyl)carbamate

Cat. No. B1382397
CAS RN: 1934962-92-1
M. Wt: 255.26 g/mol
InChI Key: LVSASTJZWAXVCF-UHFFFAOYSA-N
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Description

Benzyl (2,2-difluorocyclopentyl)carbamate is a compound that contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .


Molecular Structure Analysis

The molecular structure of Benzyl (2,2-difluorocyclopentyl)carbamate includes a five-membered ring and a six-membered ring. It also contains a carbamate group, which is a key structural motif in many approved drugs and prodrugs .


Physical And Chemical Properties Analysis

Benzyl (2,2-difluorocyclopentyl)carbamate has a molecular formula of C13H15F2NO2 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Application in Stereospecific Coupling

Benzyl carbamates are used in stereospecific coupling with aryl- and heteroarylboronic esters, displaying selective inversion or retention at the electrophilic carbon. This process can be controlled through ligand selection, with tricyclohexylphosphine and N-heterocyclic carbene ligands leading to retention and inversion, respectively (Harris et al., 2013).

2. Role in Asymmetric Synthesis and Quantum Chemical Investigations

Benzyl-type carbamates have been utilized in asymmetric synthesis, where their lithiated species exhibit configurational lability at low temperatures. This property has been exploited to produce enantioenriched secondary benzyl carbamates, with quantum chemical investigations providing insight into the stereochemical pathways and energetic aspects of these reactions (Lange et al., 2008).

3. Development of Selective Inhibitors

Benzyl carbamates have been developed as potent and selective inhibitors in medicinal chemistry. For instance, isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor for butyrylcholinesterase over other enzymes (Carolan et al., 2010).

4. Vibrational and Electronic Properties Studies

Benzyl carbamates have been the subject of extensive vibrational and electronic properties studies. Techniques like FT-IR, FT-Raman, and UV–Visible spectroscopy have been employed to study molecules like Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, contributing to the understanding of their molecular structures and properties (Rao et al., 2016).

5. Utilization in Catalytic Processes

Benzyl carbamates play a crucial role in catalytic processes, such as copper-catalyzed oxidative benzylic C(sp3)-H amination for synthesizing benzylic carbamates. This transformation is notable for its mild reaction conditions and broad substrate scope (Liu et al., 2020).

6. Application in Hydroamination Reactions

They are used in gold(I)-catalyzed hydroamination reactions with allenes, demonstrating effectiveness for a variety of N-unsubstituted carbamates and substituted allenes (Kinder et al., 2008).

7. Growth and Characterization in Crystallography

The growth and characterization of benzyl carbamate single crystals have been explored, contributing to the understanding of their crystallographic and thermodynamic properties (Solanki et al., 2015).

properties

IUPAC Name

benzyl N-(2,2-difluorocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-13(15)8-4-7-11(13)16-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSASTJZWAXVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2,2-difluorocyclopentyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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